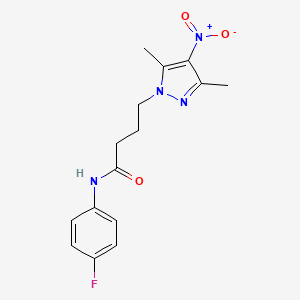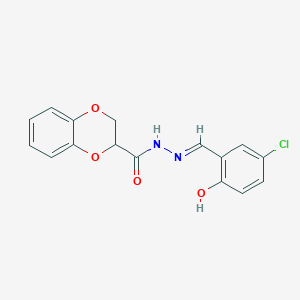
5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as HMB, is a synthetic compound that has been widely studied for its potential applications in various fields of research. HMB belongs to the class of thiazolidinones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. It has also been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been reported to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been reported to have a protective effect on various organs such as the liver and kidney.
Advantages and Limitations for Lab Experiments
5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to the use of 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments. Its solubility in water is limited, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
For research on 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one include the development of 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one derivatives, investigation of its mechanism of action, and exploration of its potential clinical applications.
Synthesis Methods
The synthesis of 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 4-hydroxy-3-methoxybenzaldehyde and phenylhydrazine in the presence of thiosemicarbazide. The resulting product is then cyclized to form 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one. The yield of 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is reported to be around 60%, and the purity can be improved by recrystallization.
Scientific Research Applications
5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been studied extensively for its potential applications in various fields of research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to enhance the efficacy of chemotherapy drugs.
properties
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-22-14-9-11(7-8-13(14)20)10-15-16(21)19-17(23-15)18-12-5-3-2-4-6-12/h2-10,20H,1H3,(H,18,19,21)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIUJUJSHIHBDT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methyl-3-furoyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6137010.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B6137029.png)

![[1-{4-[methyl(phenyl)amino]benzyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6137044.png)
![3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6137050.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide](/img/structure/B6137060.png)

![4-(1-piperidinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B6137079.png)
![3-ethoxy-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)benzamide](/img/structure/B6137094.png)
![4-amino-N-(2-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-2-oxoethyl)butanamide hydrochloride](/img/structure/B6137096.png)
![N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide](/img/structure/B6137106.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6137112.png)
![7-(3-chlorophenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6137119.png)